

Application Note: Quantification of Disperse Yellow 49 using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Disperse Yellow 49	
Cat. No.:	B1656943	Get Quote

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Disperse Yellow 49** in various matrices, particularly from textile samples. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV-Vis detection. This protocol is designed for researchers, scientists, and professionals in quality control and drug development who require accurate quantification of this disperse dye.

Introduction

Disperse Yellow 49 is a synthetic dye belonging to the methine class, with the molecular formula C21H22N4O2 and a molecular weight of 362.43 g/mol [1][2]. It is characterized as a light brown powder soluble in acetone and ethanol[2][3]. Accurate quantification of **Disperse Yellow 49** is crucial for quality control in the textile industry and for safety assessments. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the quantification of **Disperse Yellow 49** using a reversed-phase HPLC method with a Diode-Array Detector (DAD).

ExperimentalInstrumentation and Materials



- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is required.
- Chemicals and Reagents:
 - **Disperse Yellow 49** reference standard (purity ≥ 95%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Formic acid (analytical grade)
 - Dichloromethane (analytical grade)
 - Sodium dithionite (analytical grade)

Chromatographic Conditions

A reversed-phase separation was optimized for the analysis of **Disperse Yellow 49**.



Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection	DAD at 420 nm

Preparation of Standard Solutions

A stock solution of **Disperse Yellow 49** (100 μ g/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 μ g/mL to 25 μ g/mL for the calibration curve.

Sample Preparation from Textile Matrix

- Sample Comminution: Cut the textile sample into small pieces (approximately 2x2 mm).
- Extraction: Weigh 1.0 g of the comminuted textile into a 50 mL conical flask. Add 20 mL of methanol and sonicate for 30 minutes at 60°C in a water bath. Allow the mixture to cool to room temperature.
- Reductive Cleavage (Optional, for total aromatic amine analysis): To the methanolic extract, add 5 mL of a freshly prepared 20% (w/v) sodium dithionite solution. Seal the flask and incubate at 70°C for 30 minutes with occasional shaking to reduce the azo dye to its constituent amines.



- Liquid-Liquid Extraction: Transfer the solution to a 100 mL separatory funnel. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower organic layer. Repeat the extraction of the aqueous layer with an additional 20 mL of dichloromethane. Combine the organic extracts.
- Solvent Evaporation and Reconstitution: Evaporate the combined dichloromethane extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μ m syringe filter into an HPLC vial for analysis.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of **Disperse Yellow 49**. The chromatographic parameters and expected performance are summarized in the table below.

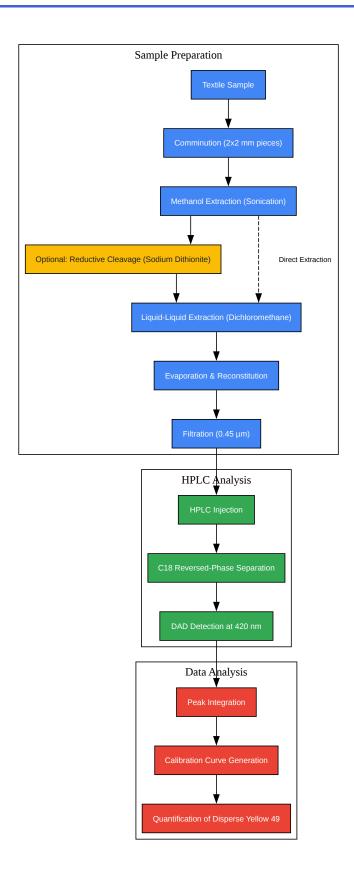
Ouantitative Data Summary

Parameter Para Summa	Expected Value
Retention Time (min)	~ 12.5
Linearity Range (μg/mL)	0.5 - 25.0
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD) (μg/mL)	~ 0.1
Limit of Quantification (LOQ) (μg/mL)	~ 0.3
Precision (%RSD)	< 2.0
Accuracy/Recovery (%)	95 - 105

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of **Disperse Yellow 49** is depicted in the following diagram.





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Caption: Experimental workflow for **Disperse Yellow 49** quantification.



Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of **Disperse Yellow 49** in textile samples. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting.

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